(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide
Description
(E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine ring substituted with a furan-2-ylmethylene group at the 5-position. The butanamide side chain is linked to a 3-methoxyphenyl moiety via an amide bond.
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-24-14-6-2-5-13(11-14)20-17(22)8-3-9-21-18(23)16(27-19(21)26)12-15-7-4-10-25-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,22)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFQPBAAGUVSSM-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including a thiazolidinone ring, a furan moiety, and an aromatic amide. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is C₁₈H₁₈N₂O₃S, which suggests the presence of nitrogen, oxygen, and sulfur atoms often associated with biological activity. The thiazolidinone structure is particularly noteworthy for its role in various pharmacological activities.
Anticancer Activity
Several studies have indicated that compounds related to thiazolidinones, particularly those containing furan moieties, exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have shown moderate to strong antiproliferative activity in human leukemia cell lines. The activity was found to be dose-dependent and influenced by the structural variations at the C-terminal of the thiazolidinone framework .
- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For example, specific derivatives have been shown to significantly reduce cell viability in various cancer cell lines (IC50 values often below 50 µM) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broader Spectrum : Thiazolidinone derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary data indicate that this compound may exhibit effective inhibition against a range of microbial strains.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Thiazolidinone | Antimicrobial | Simple structure |
| Compound B | Furan derivative | Anticancer | High potency |
| Compound C | Ethoxyphenyl | Anti-inflammatory | Broad spectrum |
| This compound | Thiazolidinone + Furan + Aromatic Amide | Potentially broad-spectrum anticancer and antimicrobial activity | Combination of three active motifs |
Case Studies
- Study on Anticancer Properties : A study synthesized several derivatives based on the thiazolidinone framework, revealing that modifications at specific positions greatly influenced cytotoxicity. The compound this compound was noted for its enhanced activity compared to simpler derivatives .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against common pathogens. The results indicated that certain modifications led to increased potency against both bacterial and fungal strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Substituent Effects on Lipophilicity and Bioavailability
- The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to the morpholin-4-yl analog (more polar due to the cyclic amine) .
- The 4-ethoxyphenyl substituent (in ) increases steric bulk and may reduce metabolic clearance compared to the smaller 3-methoxyphenyl group .
Synthetic Complexity
- The target compound’s furan-2-ylmethylene group likely requires oxime formation and cyclization steps, as seen in analogous syntheses (e.g., ’s use of Oxone® for isoxazole cyclization) .
- The 2-methyl-3-phenylprop-2-enylidene substituent () introduces stereochemical complexity (Z/E isomerism), necessitating rigorous NMR analysis for structural confirmation .
Spectral Characterization ¹H-NMR shifts: The furan protons in the target compound are expected at δ 6.3–7.2 ppm, whereas the 4-methylphenyl analog () shows aromatic protons near δ 7.1–7.3 ppm . 13C-NMR: The thioxo (C=S) carbon resonates at ~δ 180–190 ppm across all compounds, confirming the thiazolidinone core .
Table 2: Pharmacological Potential of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
